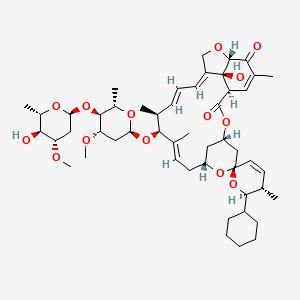
5-Dehydroxyl-5-oxodoramectin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20’-Keto Doramectin is a derivative of Doramectin, which belongs to the family of avermectins. Avermectins are a series of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Doramectin is widely used as a veterinary antiparasitic agent due to its broad-spectrum efficacy against internal and external parasites in livestock .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 20’-Keto Doramectin involves the fermentation of Streptomyces avermitilis. The production process can be enhanced by the termination of competing polyketide biosynthetic pathways and the overexpression of CoA ligase, providing precursors for polyketide biosynthesis . The precursor cyclohexanecarboxylic acid is fed to the fermentation culture to produce Doramectin, which is then chemically modified to obtain 20’-Keto Doramectin .
Industrial Production Methods: Industrial production of Doramectin typically involves fermentation using high-yielding strains of Streptomyces avermitilis. The fermentation yield can be improved by strain selection, mutagenesis, and optimization of fermentation conditions such as temperature, pH, and glucose supplementation . The resulting Doramectin is then subjected to chemical modification to produce 20’-Keto Doramectin.
化学反応の分析
Types of Reactions: 20’-Keto Doramectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce the keto group at the 20’ position.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of Doramectin with modified functional groups, enhancing its antiparasitic efficacy and pharmacokinetic properties .
科学的研究の応用
20’-Keto Doramectin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and modification of macrocyclic lactones.
Biology: It serves as a tool for investigating the mechanisms of action of antiparasitic agents.
Medicine: It is explored for its potential therapeutic applications in treating parasitic infections and other diseases.
Industry: It is utilized in the development of veterinary pharmaceuticals and as a lead compound for designing new antiparasitic agents
作用機序
20’-Keto Doramectin exerts its effects by binding to glutamate-gated chloride ion channels in parasites. This binding increases the permeability of chloride ions, leading to hyperpolarization of nerve cells and subsequent paralysis and death of the parasites . The compound also potentiates other chloride channels, including those gated by gamma-aminobutyric acid, further enhancing its antiparasitic activity .
類似化合物との比較
Ivermectin: Another avermectin derivative with a similar mechanism of action but different pharmacokinetic properties.
Eprinomectin: A derivative with enhanced efficacy against certain parasites and improved safety profile.
Moxidectin: A milbemycin derivative with a broader spectrum of activity and longer duration of action
Uniqueness: 20’-Keto Doramectin is unique due to its specific structural modifications, which confer enhanced antiparasitic efficacy and pharmacokinetic properties compared to other avermectin derivatives. Its ability to bind more effectively to chloride ion channels makes it a potent antiparasitic agent .
特性
分子式 |
C50H72O14 |
|---|---|
分子量 |
897.1 g/mol |
IUPAC名 |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-cyclohexyl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C50H72O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
InChIキー |
BFKAXIQPZUKBJS-QYEATPFCSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |
正規SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
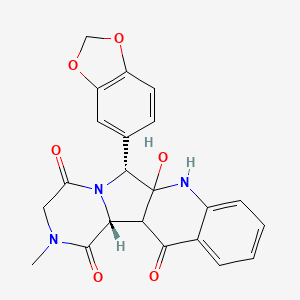
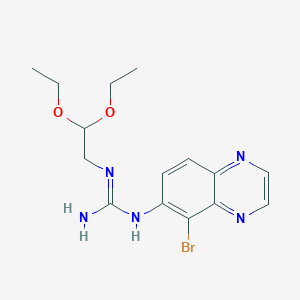
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
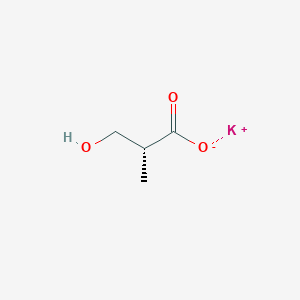
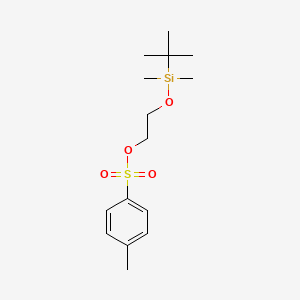
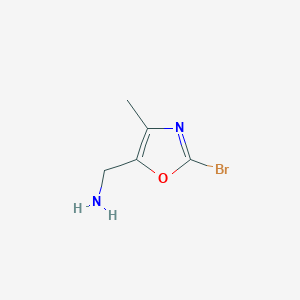
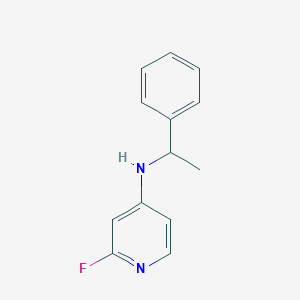
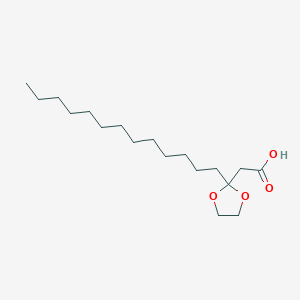
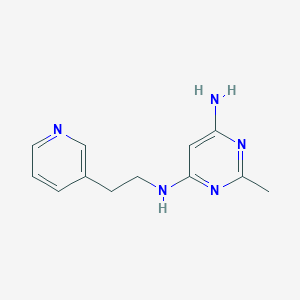

![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
